7-Aminoheptanenitrile
Overview
Description
7-Aminoheptanenitrile is an organic compound with the molecular formula C7H14N2 It is a nitrile derivative with an amino group attached to the seventh carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Aminoheptanenitrile can be synthesized through several methods:
Reduction of Nitriles: One common method involves the reduction of heptanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This process yields this compound as the primary product.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a haloalkane with ammonia. For instance, 7-chloroheptanenitrile can react with ammonia to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Reduction: this compound can undergo further reduction to form heptane-1,7-diamine.
Hydrolysis: Acidic or basic hydrolysis of this compound can yield 7-aminoheptanoic acid.
Substitution: The amino group in this compound can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Halogenating agents or other electrophiles.
Major Products:
- Various substituted derivatives from substitution reactions.
Heptane-1,7-diamine: from reduction.
7-Aminoheptanoic acid: from hydrolysis.
Scientific Research Applications
7-Aminoheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents due to its functional groups that can be modified for desired biological activity.
Material Science: It is explored for use in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Aminoheptanenitrile depends on its application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form desired products.
In Pharmaceuticals: The amino and nitrile groups can interact with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways and molecular targets vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Heptanenitrile: Lacks the amino group, making it less reactive in certain types of chemical reactions.
7-Aminoheptanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Heptane-1,7-diamine: Contains two amino groups, offering different chemical properties and uses.
Uniqueness: 7-Aminoheptanenitrile is unique due to the presence of both an amino group and a nitrile group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
7-aminoheptanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-4-2-1-3-5-7-9/h1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPSPUFLXTNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177756 | |
Record name | Heptanenitrile, 7-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23181-80-8 | |
Record name | 7-Aminoheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23181-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanenitrile, 7-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023181808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanenitrile, 7-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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